3-Bromo-2-(hydroxymethyl)phenol
Overview
Description
3-Bromo-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7BrO2 . It is used for Suzuki-Miyaura coupling reaction and in the synthesis of pentacyclic building block benzodibenzofuranquinone .
Synthesis Analysis
The synthesis of this compound has been carried out using theoretical quantum-mechanical calculations and experimental spectroscopic methods . The molecular structure of the compound was confirmed using NMR and FTIR .Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 primary alcohol .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of a gold (III) complex in the presence of BBHMP and m-nitroaniline .Scientific Research Applications
Synthesis and Analysis in Chemistry
In the field of chemistry, 3-Bromo-2-(hydroxymethyl)phenol has been utilized in the synthesis and analysis of various compounds. For instance, it played a role in the synthesis and spectral analysis of a gold(III) complex, in combination with 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and m-nitroaniline. This complex was characterized using several spectral and thermal measurements, revealing insights into the optimal conditions for such reactions and the nature of the complexation reaction (Altun & Yoruç, 2019).
Gold Catalysis and Phenol Synthesis
Another significant application of this compound is in gold catalysis for phenol synthesis. A study examined the effect of different substituents, including bromo and hydroxymethyl groups, on the furan ring of substrates in this process. This research provided valuable insights into how these substituents impact the synthesis and the products obtained (Hashmi et al., 2006).
Electronic Encapsulation Applications
In the realm of material science, specifically in electronic encapsulation applications, compounds like 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether, which incorporate a meta-bromo-phenol moiety similar to this compound, have demonstrated exceptional hydrolytic and thermal stability. This stability is particularly noteworthy in comparison to conventional epoxies, highlighting the potential of bromo-phenol moieties in enhancing device reliability while providing fire retardancy properties (Wang & Mendoza, 1991).
Hyperbranched Polymer Synthesis
This compound and its derivatives are also instrumental in polymer chemistry. For example, 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, has been used in the one-pot synthesis of hyperbranched polyethers. This showcases the compound's utility in creating polymers with a large number of phenolic hydroxyl groups, which can be further modified for various applications (Uhrich et al., 1992).
Mechanism of Action
While the specific mechanism of action for 3-Bromo-2-(hydroxymethyl)phenol is not well-documented, phenol, a related compound, is known to be a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVBYANBZXJPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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